molecular formula C20H26N6O2 B12787579 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 136243-00-0

1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12787579
CAS No.: 136243-00-0
M. Wt: 382.5 g/mol
InChI Key: NTPROZRRLDVEFJ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as cyanuric chloride. The process includes sequential nucleophilic substitutions, purification steps like recrystallization or chromatography, and final product isolation. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted triazine derivatives .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 1-(3-(3-(4-aminophenoxy)propoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amine and phenoxy groups makes it versatile for various applications, distinguishing it from other triazine derivatives .

Properties

CAS No.

136243-00-0

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[3-[3-(4-aminophenoxy)propoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H26N6O2/c1-20(2)25-18(22)24-19(23)26(20)15-5-3-6-17(13-15)28-12-4-11-27-16-9-7-14(21)8-10-16/h3,5-10,13H,4,11-12,21H2,1-2H3,(H4,22,23,24,25)

InChI Key

NTPROZRRLDVEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)N)N)N)C

Origin of Product

United States

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